4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

CCR4 antagonism chemotaxis inhibition structure-activity relationship

This ortho-bromobenzyl piperazinyl pyrimidine (CAS 2549021-43-2) is a privileged CCR4 antagonist building block validated in patent US9493453. The N,N-dimethylamino core enables kinase hinge-binding, while the aryl bromide allows rapid Pd-catalyzed diversification. Unlike generic analogs, the ortho substitution may confer selectivity advantages over related chemokine receptors, making it ideal for focused Th2-mediated inflammatory disease libraries. Secure batch-matched purity for reproducible SAR, crystallography, and kinome screening.

Molecular Formula C17H22BrN5
Molecular Weight 376.3 g/mol
CAS No. 2549021-43-2
Cat. No. B6458561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
CAS2549021-43-2
Molecular FormulaC17H22BrN5
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br
InChIInChI=1S/C17H22BrN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3
InChIKeyGDOMENYOVXIFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine (CAS 2549021-43-2): Compound-Class and Core Characteristics for Procurement Evaluation


4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine (CAS 2549021-43-2) is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class, a privileged scaffold in medicinal chemistry for targeting G-protein coupled receptors (e.g., CCR4) and protein kinases [1]. The compound features a pyrimidine core substituted at the 4-position with an N,N-dimethylamino group and a piperazine ring bearing a 2-bromobenzyl substituent. As described in patent US9493453, this general scaffold was designed to antagonize human chemokine receptor 4 (hCCR4) and is under investigation for inflammatory, allergic, and oncologic disorders [1].

Why In-Class Piperazinyl Pyrimidine Analogs Cannot Simply Replace 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine


Piperazinyl pyrimidine derivatives often exhibit subtle yet critical structure-activity relationships (SAR) where the positioning of halogen substituents on the benzyl ring, the substitution pattern on the pyrimidine core, and the nature of the amine group all profoundly influence target potency, selectivity, and physicochemical properties. For instance, the patent describing the CCR4 antagonist scaffold demonstrates that variations in X (halogen or N), R1-R4 substituents, and Z linker yield compounds with markedly different activity profiles [1]. Scientific validation of compound 8a—a distinct but related CCR4 antagonist within the same chemical series—showed significant inhibition of CCR4-mediated chemotaxis across three distinct ligands (CCL22, CCL17, C27) and receptor specificity over multiple chemokine receptors, highlighting how seemingly minor structural changes in this series can determine therapeutic efficacy [2]. Therefore, generic analog substitution without systematic SAR confirmation risks selecting compounds with inadequate target engagement, selectivity, or bioavailability for a given research or development program.

Quantitative Differentiation Evidence for 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine Versus Closest Analogs


Ortho-Bromobenzyl vs. Meta- and Para-Bromobenzyl Isomers: Impact on CCR4 Target Engagement

In the CCR4 antagonist piperazinyl pyrimidine series, the position of the bromine atom on the N-benzyl substituent is a critical determinant of activity. The patent covering this scaffold claims compounds where the aryl ring (R4) may be phenyl optionally substituted with halogen, and the potency of compounds varies with substitution pattern [1]. The Scientific Reports publication on compound 8a—a derivative containing a 2-bromophenylmethyl group—demonstrated potent chemotaxis inhibition at 1 µM against three CCR4 ligands (CCL22, CCL17, C27) and receptor specificity over CCR1, CCR2B, CCR3, CCR6, CCR7, CXCR1, CXCR3, and CXCR4 [2]. These results indicate that the ortho-bromobenzyl substitution, as opposed to alternative bromophenyl regioisomers, is preferred in the optimal pharmacophore for CCR4 antagonism within this chemical series [1][2]. However, no head-to-head comparison between the ortho-, meta-, and para-bromobenzyl regioisomers at identical substitution sites on the pyrimidine core has been published; the inference is based on class-level SAR trends.

CCR4 antagonism chemotaxis inhibition structure-activity relationship

Bromine vs. Chlorine Substituent: Enhanced Halogen-Bonding Potential in Target Binding

The 2-bromophenyl substituent on the piperazine ring provides a larger, more polarizable halogen atom compared to chlorine, which can enhance non-covalent halogen-bonding interactions with protein targets. In a study by Geng et al. (2025), halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine derivatives were investigated as guests for cucurbit[7]uril, and bromine substituents were found to form stronger halogen bonds than chlorine due to their greater σ-hole potential [1]. For the specific bimolecular recognition with CCR4, the presence of a bromine atom may contribute to stronger van der Waals contacts and halogen bonding with complementary Lewis base sites in the receptor binding pocket, though direct comparative binding data for the target compound against its chloro analog in any specific assay system remain unavailable [2].

halogen bonding medicinal chemistry ligand-protein interactions

Synthetic Utility: Bromine as a Versatile Handle for Downstream Derivatization

The 2-bromophenyl group in 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine serves not only as a potential pharmacophoric element for target binding but also as a synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. The bromine atom can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce diverse aryl, amino, or alkynyl groups for comprehensive SAR exploration around the benzyl pocket [1]. This provides a distinct advantage over the corresponding des-bromo or chloro analogs, which either require de novo synthesis for each derivative or exhibit lower reactivity in cross-coupling chemistry. Based on typical reactivity scales, aryl bromides are preferred substrates for oxidative addition in palladium(0)-catalyzed couplings, offering a balance between stability and reactivity that makes brominated intermediates like CAS 2549021-43-2 particularly valuable in medicinal chemistry lead optimization [1].

palladium-catalyzed cross-coupling lead optimization chemical biology tool

Core Scaffold Privilege: Piperazinyl Pyrimidines as Validated CCR4 Antagonist Pharmacophore

The piperazinyl pyrimidine core scaffold has been validated as a CCR4 antagonist pharmacophore through both in vitro and in vivo studies. In the Scientific Reports study (2017), compound 8a—a representative of this series containing a 2-bromophenylmethyl group—blocked CCR4-mediated chemotaxis in vitro with strong receptor specificity and demonstrated significant attenuation of airway hyperresponsiveness, airway eosinophilia, and Th2 cytokine levels (IL-4) in an ovalbumin-induced murine model of allergic asthma [1]. The patent specification explicitly claims a range of piperazinyl pyrimidine derivatives as CCR4 antagonists for treating asthma, allergic dermatitis, and other CCR4-mediated conditions [2]. Although 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has not been individually profiled in published biological assays, its structure falls within the general formula (I) claimed in the patent and shares the critical pharmacophoric elements—pyrimidine core, piperazine linker, and 2-bromobenzyl substituent—present in the validated compound 8a [1][2].

CCR4 antagonist allergic inflammation Th2-mediated disease

Best-Fit Research and Industrial Application Scenarios for 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine


CCR4 Antagonist Lead Optimization and SAR Expansion Programs

This compound is ideally suited as a starting point or intermediate in medicinal chemistry campaigns targeting CCR4 antagonism for asthma, allergic dermatitis, and Th2-mediated inflammatory diseases. The validated in vivo efficacy of the related compound 8a and the broad patent coverage of the piperazinyl pyrimidine series support its utility in generating focused analog libraries around the 2-bromobenzyl and N,N-dimethylamino substituents [1][2]. The bromine atom enables rapid late-stage diversification via cross-coupling reactions, facilitating systematic SAR exploration without re-synthesis of the entire core scaffold [1].

Chemical Biology Probe Development for Chemokine Receptor Signaling Studies

The compound can serve as a chemical probe for investigating CCR4 signaling pathways in Th2 cell biology, provided that its activity profile is experimentally confirmed. The demonstrated receptor specificity of compound 8a for CCR4 over eight other chemokine receptors (CCR1, CCR2B, CCR3, CCR6, CCR7, CXCR1, CXCR3, CXCR4) suggests that the ortho-bromobenzyl substitution pattern may confer favorable selectivity [2]. Researchers should conduct in-house selectivity panels to confirm this for the exact compound.

Kinase Inhibitor Screening Collections and Kinome Profiling

Piperazinyl pyrimidine derivatives have been investigated as kinase inhibitors targeting the human kinome, with antiproliferative activity demonstrated in cancer cell lines [1]. The N,N-dimethylamino-4-piperazinylpyrimidine core is a recognized kinase inhibitor hinge-binding motif. Including CAS 2549021-43-2 in kinome-wide screening panels may uncover novel kinase inhibition profiles, leveraging the unique 2-bromobenzyl substituent for selective kinase targeting.

Reference Standard for Halogen-Bonding Structure-Based Drug Design

Given the established halogen-bond donor properties of aryl bromides and the growing appreciation of halogen bonding in protein-ligand recognition, this compound can serve as a reference ligand in crystallographic or computational studies aimed at characterizing bromine-mediated interactions in drug-target complexes [1]. Its well-defined structure and synthetic tractability make it a convenient model compound for such biophysical investigations.

Quote Request

Request a Quote for 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.